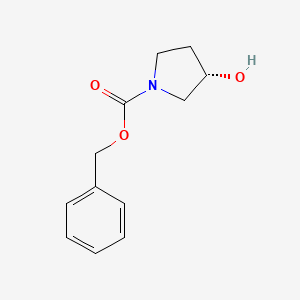

(S)-(+)-1-Cbz-3-pyrrolidinol

Description

The exact mass of the compound (S)-(+)-1-Cbz-3-pyrrolidinol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(+)-1-Cbz-3-pyrrolidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-1-Cbz-3-pyrrolidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLJFGOKYTZKMH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540851 | |

| Record name | Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100858-32-0 | |

| Record name | Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-1-Cbz-3-pyrrolidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (S)-(+)-1-Cbz-3-pyrrolidinol: Structural Features and Chirality

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Cbz-3-pyrrolidinol, also known as benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry.[1][2] Its rigid five-membered ring structure, combined with the stereodefined hydroxyl group and the versatile carbobenzyloxy (Cbz) protecting group, makes it an invaluable intermediate for the enantioselective synthesis of a wide array of biologically active molecules, particularly in the development of therapeutics for neurological disorders.[1][3] This technical guide provides a comprehensive overview of the structural features, chirality, and key applications of (S)-(+)-1-Cbz-3-pyrrolidinol, intended for professionals in research and drug development.

Structural Features and Physicochemical Properties

The structural integrity and chemical properties of (S)-(+)-1-Cbz-3-pyrrolidinol are fundamental to its utility in synthesis. The molecule consists of a pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle. The nitrogen atom is protected by a carbobenzyloxy (Cbz) group, which is stable under many reaction conditions but can be readily removed by hydrogenolysis. A hydroxyl group is situated at the C3 position of the pyrrolidine ring.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 71-77 °C | [1] |

| Specific Optical Rotation ([α]D) | +21° (c=1 in Chloroform) | [1] |

| CAS Number | 100858-32-0 | [1] |

Chirality and Stereochemistry

The chirality of (S)-(+)-1-Cbz-3-pyrrolidinol is a defining feature, critical for its application in asymmetric synthesis. The stereocenter is located at the C3 carbon of the pyrrolidine ring, which is bonded to four different substituents: a hydrogen atom, a hydroxyl group, the C2 carbon of the ring, and the C4 carbon of the ring.

The (S) Configuration

The absolute configuration of the chiral center is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. To assign the configuration, the substituents attached to the chiral carbon are ranked based on their atomic number.

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a counter-clockwise direction, thus assigning the (S) configuration.

The (+) Optical Rotation

The (+) designation, or dextrorotatory, indicates that a solution of (S)-(+)-1-Cbz-3-pyrrolidinol rotates plane-polarized light to the right (clockwise). It is important to note that there is no direct, predictable correlation between the (S/R) configuration and the direction of optical rotation (+/-). This relationship is determined experimentally for each chiral molecule.

Experimental Protocols

Enantioselective Synthesis

While multiple synthetic routes to chiral 3-pyrrolidinols exist, a common strategy involves the enantioselective reduction of a prochiral ketone, N-Cbz-3-pyrrolidinone.

Example Protocol: Asymmetric Reduction of N-Cbz-3-pyrrolidinone

-

Materials: N-Cbz-3-pyrrolidinone, (R)-CBS-oxazaborolidine, Borane-dimethyl sulfide complex (BMS), Tetrahydrofuran (THF), Methanol, Diethyl ether, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.

-

Procedure:

-

A solution of (R)-CBS-oxazaborolidine in THF is cooled to 0 °C under an inert atmosphere.

-

Borane-dimethyl sulfide complex (BMS) is added dropwise to the solution, and the mixture is stirred for 15 minutes.

-

A solution of N-Cbz-3-pyrrolidinone in THF is then added slowly to the reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield (S)-(+)-1-Cbz-3-pyrrolidinol.

-

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of (S)-(+)-1-Cbz-3-pyrrolidinol is confirmed using ¹H and ¹³C NMR spectroscopy. The chemical shifts will be similar for both enantiomers in an achiral solvent.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.39-7.29 (m, 5H, Ar-H), 5.13 (s, 2H, -CH₂-Ph), 4.45 (br s, 1H, -OH), 3.65-3.40 (m, 4H, pyrrolidine ring protons), 2.10-1.90 (m, 2H, pyrrolidine ring protons).

-

¹³C NMR (CDCl₃, 100 MHz): δ 154.8, 136.9, 128.5, 127.9, 127.8, 69.8, 67.1, 53.6, 44.2, 34.1.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess (e.e.) of (S)-(+)-1-Cbz-3-pyrrolidinol is determined by chiral HPLC.

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is used.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the Cbz group absorbs (e.g., 254 nm) is typically employed.

-

Procedure: A solution of the sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Application in Drug Development: Synthesis of NK1 Receptor Antagonists

(S)-(+)-1-Cbz-3-pyrrolidinol is a key intermediate in the synthesis of various pharmaceuticals, including neurokinin-1 (NK1) receptor antagonists. These antagonists have shown therapeutic potential in treating depression, anxiety, and chemotherapy-induced nausea and vomiting. One such example is the synthesis of L-733,060, a potent and selective NK1 receptor antagonist.

In this workflow, the hydroxyl group of (S)-(+)-1-Cbz-3-pyrrolidinol is first activated, typically by conversion to a mesylate. This is followed by a nucleophilic substitution with a substituted phenol, leading to the formation of a key ether linkage present in the final drug molecule. The stereochemistry at the C3 position is crucial for the biological activity of the resulting NK1 receptor antagonist.

Conclusion

(S)-(+)-1-Cbz-3-pyrrolidinol is a highly valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its well-defined stereochemistry and the presence of functional groups amenable to a variety of chemical transformations make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its structural features, chirality, and reactivity is essential for its effective utilization in the development of novel therapeutics.

References

An In-depth Technical Guide to (S)-(+)-1-Cbz-3-pyrrolidinol

(S)-(+)-1-Cbz-3-pyrrolidinol , a pivotal chiral building block, holds significant importance in the realms of pharmaceutical and agrochemical synthesis. Its distinct stereochemistry and versatile reactivity make it an indispensable intermediate for the asymmetric synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

(S)-(+)-1-Cbz-3-pyrrolidinol is formally known as benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate. The "Cbz" designation refers to the carboxybenzyl protecting group on the nitrogen atom of the pyrrolidine ring, which enhances the compound's stability and selectivity in chemical reactions.

CAS Number: 100858-32-0

Synonyms:

-

(S)-N-Z-3-pyrrolidinol

-

(S)-1-Benzyloxycarbonyl-3-pyrrolidinol

-

(S)-1-Carbobenzoxy-3-pyrrolidinol

-

Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate

The key physicochemical properties of (S)-(+)-1-Cbz-3-pyrrolidinol are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 71 - 77 °C |

| Optical Rotation | [α]²⁰/D = +21° (c=1 in Chloroform) |

| Purity | ≥ 95% (GC) |

| Storage Conditions | Store at room temperature |

Asymmetric Synthesis and Applications

The chiral nature of (S)-(+)-1-Cbz-3-pyrrolidinol makes it a highly valuable asset in asymmetric synthesis, enabling the creation of enantiomerically pure compounds crucial for drug development. The pyrrolidine scaffold is a common motif in a wide array of pharmaceuticals, and this particular intermediate provides a strategic entry point for introducing chirality.

It serves as a key intermediate in the synthesis of various bioactive molecules, including analgesics, anti-inflammatory agents, and drugs targeting neurological disorders.[1] Its ability to facilitate the formation of complex molecular architectures makes it an indispensable tool for medicinal chemists.

Experimental Protocols

While numerous synthetic routes to pyrrolidine derivatives exist, a common strategy for preparing chiral 3-hydroxypyrrolidines involves the use of a chiral pool starting material, such as malic acid. The following is a representative, multi-step protocol for the synthesis of an N-protected (S)-3-hydroxypyrrolidine derivative, which can be adapted for the Cbz-protected target compound.

Step 1: Synthesis of N-protected (S)-malimide

-

Reaction: (S)-Malic acid is reacted with benzylamine (in the case of an N-benzyl protecting group) to form the corresponding N-benzyl imide. For the Cbz-protected analog, a similar strategy employing a suitable amine precursor would be used.

-

Procedure:

-

In a round-bottom flask, dissolve (S)-malic acid in a suitable solvent.

-

Add benzylamine dropwise at room temperature.

-

Heat the reaction mixture to reflux for several hours with a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the N-protected (S)-malimide.

-

Step 2: Reduction of the Imide to (S)-N-protected-3-hydroxypyrrolidine

-

Reaction: The N-protected (S)-malimide is reduced to the corresponding amino alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the N-protected (S)-malimide (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and wash with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-protected (S)-3-hydroxypyrrolidine.

-

Visualization of Synthetic Workflow

The logical progression of the synthesis from a chiral starting material to the final product is a critical aspect of its production. The following diagram, generated using the DOT language, illustrates a generalized workflow for the synthesis of (S)-(+)-1-Cbz-3-pyrrolidinol.

A generalized workflow for the synthesis of (S)-(+)-1-Cbz-3-pyrrolidinol.

References

(S)-(+)-1-Cbz-3-pyrrolidinol: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of (S)-(+)-1-Cbz-3-pyrrolidinol, a key chiral building block in modern drug discovery and development. Tailored for researchers, scientists, and drug development professionals, this document compiles essential data, experimental considerations, and insights into its application, particularly in the synthesis of novel therapeutic agents.

Core Properties and Specifications

(S)-(+)-1-Cbz-3-pyrrolidinol, also known as (S)-1-Benzyloxycarbonyl-3-pyrrolidinol or Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate, is a white to off-white crystalline solid. Its chiral nature makes it a valuable intermediate in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals.[1]

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| CAS Number | 100858-32-0 |

| Appearance | White to off-white powder[1] |

| Melting Point | 71-77 °C[1] |

| Boiling Point | 370.7 °C at 760 mmHg (Predicted) |

| Density | 1.263 g/cm³ (Predicted) |

| Optical Rotation | [α]²⁰/D = +21° (c=1 in Chloroform)[1] |

| Solubility | Soluble in Chloroform |

Chemical Synthesis and Purification

The synthesis of (S)-(+)-1-Cbz-3-pyrrolidinol typically involves the protection of the nitrogen atom of (S)-3-pyrrolidinol with a carboxybenzyl (Cbz) group. This can be achieved by reacting (S)-3-pyrrolidinol with benzyl chloroformate in the presence of a base.

Alternatively, enantioselective synthesis routes starting from achiral precursors or other chiral building blocks like L-proline or L-glutamic acid can be employed. One common strategy is the asymmetric reduction of 1-Cbz-3-pyrrolidinone.

Illustrative Synthetic Workflow:

Purification of the final product is crucial to ensure high enantiomeric and chemical purity. Common purification techniques include:

-

Column Chromatography: Silica gel chromatography is frequently used for the purification of pyrrolidine derivatives. The choice of eluent system is critical for effective separation.

-

Crystallization: Recrystallization from a suitable solvent system can be employed to enhance the purity of the crystalline product.

Analytical Characterization

The identity and purity of (S)-(+)-1-Cbz-3-pyrrolidinol are typically confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

General Experimental Protocol for NMR Analysis: A sample of (S)-(+)-1-Cbz-3-pyrrolidinol (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube. The solution should be free of particulate matter. 1H and 13C NMR spectra are then acquired on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of (S)-(+)-1-Cbz-3-pyrrolidinol.

General Experimental Protocol for Chiral HPLC Analysis: A chiral stationary phase (CSP) is used for the separation of enantiomers. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds. The flow rate and detection wavelength are optimized for the specific analysis.

Illustrative Analytical Workflow:

Applications in Drug Development

(S)-(+)-1-Cbz-3-pyrrolidinol serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its pyrrolidine ring is a common scaffold in many pharmaceuticals. It is particularly noted for its use in the development of drugs targeting the central nervous system, including neuroprotective agents. The defined stereochemistry at the 3-position is often critical for the biological activity of the final drug substance.

While (S)-(+)-1-Cbz-3-pyrrolidinol itself is not typically the final active pharmaceutical ingredient (API), its structural and chiral integrity directly impacts the quality and efficacy of the resulting drug. There are no specific signaling pathways in which this intermediate is directly involved; rather, it provides a foundational structure upon which the pharmacologically active moieties are built. The logic of its use lies in its ability to introduce a specific three-dimensional architecture into the target molecule, which is essential for selective interaction with biological targets such as enzymes and receptors.

Logical Relationship in Drug Design:

Conclusion

(S)-(+)-1-Cbz-3-pyrrolidinol is an indispensable tool for medicinal chemists and pharmaceutical scientists. Its well-defined physical and chemical properties, combined with its chiral nature, make it a valuable starting point for the synthesis of complex and stereospecific drug candidates. A thorough understanding of its characteristics and the analytical methods for its quality control are paramount for its effective use in research and development.

References

The Role of (S)-(+)-1-Cbz-3-pyrrolidinol in Asymmetric Synthesis: A Technical Guide

(S)-(+)-1-Cbz-3-pyrrolidinol , a chiral building block derived from (S)-3-hydroxypyrrolidine, serves as a versatile precursor in the synthesis of a wide range of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. Its rigid pyrrolidine scaffold and stereochemically defined hydroxyl group make it an invaluable asset for introducing chirality in asymmetric transformations. While its direct application as a cleavable chiral auxiliary is not extensively documented in scientific literature, its derivatives are pivotal in the creation of chiral ligands, catalysts, and complex molecular architectures. This guide provides an in-depth analysis of the synthetic utility of (S)-(+)-1-Cbz-3-pyrrolidinol, focusing on its role as a foundational chiral synthon.

Physicochemical Properties and Availability

(S)-(+)-1-Cbz-3-pyrrolidinol, also known as benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate, is a commercially available, white to off-white crystalline solid. Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Melting Point | 71-77 °C |

| Optical Rotation | [α]²⁰/D +21° (c=1 in Chloroform) |

| CAS Number | 100858-32-0 |

Core Application as a Chiral Building Block

The primary role of (S)-(+)-1-Cbz-3-pyrrolidinol in asymmetric synthesis is as a chiral building block. The Cbz (carboxybenzyl) protecting group on the nitrogen atom allows for a wide range of chemical manipulations at the hydroxyl group, while the inherent chirality at the C3 position is transferred to the target molecule.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The hydroxyl group of (S)-(+)-1-Cbz-3-pyrrolidinol can be readily functionalized to generate a variety of chiral ligands for transition-metal-catalyzed asymmetric reactions. These ligands create a chiral environment around the metal center, enabling high levels of enantioselectivity in the formation of new stereocenters.

Experimental Protocol: Synthesis of a Chiral Phosphine Ligand Precursor

A representative procedure for the derivatization of (S)-(+)-1-Cbz-3-pyrrolidinol to a phosphine ligand precursor is as follows:

-

Mesylation of the Hydroxyl Group: To a solution of (S)-(+)-1-Cbz-3-pyrrolidinol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, triethylamine (1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the mesylate.

-

Nucleophilic Substitution with a Phosphide: The resulting mesylate (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere. In a separate flask, a solution of diphenylphosphine (1.2 eq.) in THF is treated with n-butyllithium (1.2 eq.) at -78 °C to generate lithium diphenylphosphide. This solution is then added dropwise to the solution of the mesylate at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the chiral phosphine ligand.

The logical workflow for the synthesis of a chiral ligand from (S)-(+)-1-Cbz-3-pyrrolidinol is depicted below.

The Pivotal Role of (S)-(+)-1-Cbz-3-pyrrolidinol in Modern Medicinal Chemistry: A Technical Guide

(S)-(+)-1-Cbz-3-pyrrolidinol, a versatile chiral building block, has emerged as a cornerstone in the synthesis of a diverse array of bioactive molecules. Its inherent stereochemistry and functional group accessibility make it an invaluable starting material for the development of novel therapeutics targeting a range of diseases, from cancer and viral infections to neurological disorders. This in-depth technical guide explores the multifaceted applications of (S)-(+)-1-Cbz-3-pyrrolidinol in medicinal chemistry, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its role in the synthesis of key drug candidates, present quantitative data in structured tables, and provide detailed experimental insights and pathway diagrams.

Core Properties and Versatility

(S)-(+)-1-Cbz-3-pyrrolidinol, also known as benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate, possesses a unique set of properties that make it a highly sought-after intermediate in pharmaceutical synthesis.[1][2] The presence of a chiral center at the 3-position of the pyrrolidine ring is crucial for creating enantiomerically pure compounds, a critical factor for drug efficacy and safety.[1][2][3] The carbobenzyloxy (Cbz) protecting group on the nitrogen atom provides stability and allows for selective deprotection during synthetic sequences. The hydroxyl group at the 3-position serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functionalities.

| Property | Value | Reference(s) |

| Synonyms | (S)-N-Z-3-Pyrrolidinol, (S)-1-Benzyloxycarbonyl-3-pyrrolidinol, (S)-1-Carbobenzoxy-3-pyrrolidinol | [4] |

| CAS Number | 100858-32-0 | [4] |

| Molecular Formula | C₁₂H₁₅NO₃ | [4] |

| Molecular Weight | 221.25 g/mol | [4] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 71 - 77 °C | [4] |

| Optical Rotation | [α]²⁰/D = +21° (c=1 in Chloroform) | [4] |

| Purity | ≥ 95% (GC) | [4] |

Applications in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. (S)-(+)-1-Cbz-3-pyrrolidinol and its derivatives have been instrumental in the development of potent and selective kinase inhibitors.

ERK Inhibitors for Oncology

Extracellular signal-regulated kinases (ERK1 and ERK2) are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers.[5][6][7] The development of ERK inhibitors is a promising therapeutic strategy.

A notable example is the discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors. The initial lead compound, SCH772984, a potent and selective ERK1/2 inhibitor, suffered from poor pharmacokinetic properties.[8][9] A systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of a novel 3(S)-thiomethyl pyrrolidine analog with vastly improved pharmacokinetics.[8][9]

Experimental Workflow: Synthesis of 3(S)-thiomethyl pyrrolidine derivative

Caption: Synthetic route to a key intermediate for ERK inhibitors.

Quantitative Data: ERK Inhibitors

| Compound | Target(s) | IC₅₀ (nM) | Rat AUC PK @10 mpk (µM·h) | F% | Reference(s) |

| SCH772984 (Compound 5) | ERK1/2 | 4 / 1 | 0 | 0 | [8][9][10] |

| 3(S)-thiomethyl pyrrolidine analog (Compound 28) | ERK1/2 | - | 26 | 70 | [8][9] |

ERK Signaling Pathway and Inhibition

Caption: The MAPK/ERK signaling pathway and the point of inhibition.

Checkpoint Kinase 1 (Chk1) Inhibitors

Checkpoint kinase 1 (Chk1) is a crucial regulator of the cell cycle and DNA damage response, making it an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.[1][10][11][12] Pyrrolocarbazoles, a class of compounds inspired by natural products like granulatimide, have been synthesized and shown to be potent Chk1 inhibitors.[13][14][15] The chiral pyrrolidine moiety is a key structural feature of these inhibitors.

Experimental Workflow: Synthesis of Pyrrolocarbazole Derivatives

Caption: General synthetic scheme for pyrrolocarbazole Chk1 inhibitors.

Quantitative Data: Pyrrolocarbazole Chk1 Inhibitors

| Compound | Chk1 IC₅₀ (nM) | Reference(s) |

| Isogranulatimide C | 650 | [13] |

| Compound 13 (quinone analog) | 27 | [16] |

| Compound 16 (hydroquinone analog) | 23 | [16] |

| Compound 32b | 2.8 | [13] |

| Compound 1d (quinolinyl/isoquinolinyl fused) | 69 (for D1/CDK4) | [17] |

Chk1 Signaling Pathway in DNA Damage Response

Caption: The ATR-Chk1 signaling pathway and its inhibition.

Application in the Synthesis of Antiviral Agents

The pyrrolidine scaffold is a common feature in many antiviral drugs. (S)-(+)-1-Cbz-3-pyrrolidinol serves as a valuable chiral precursor for the synthesis of potent inhibitors of viral enzymes.

Hepatitis C Virus (HCV) Protease Inhibitors

The HCV NS3/4A serine protease is essential for viral replication, making it a prime target for antiviral therapy.[18] Boceprevir, a first-generation HCV protease inhibitor, features a complex chemical structure that includes a bicyclic proline derivative.[19][20] While a direct synthesis from (S)-(+)-1-Cbz-3-pyrrolidinol is not straightforward, the synthesis of key chiral intermediates often relies on methodologies applicable to such chiral pyrrolidines. The synthesis of the key (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid intermediate is a critical step in the overall synthesis of boceprevir.[2][21][22]

Logical Relationship: Synthesis of Boceprevir Intermediate

Caption: Conceptual pathway to a key boceprevir intermediate.

Quantitative Data: Boceprevir Activity

| Target | Kᵢ (nM) | EC₉₀ (µM) in replicon assay | Reference(s) |

| HCV NS3 Protease | 14 | 0.35 | [20][23] |

Conclusion

(S)-(+)-1-Cbz-3-pyrrolidinol has proven to be an indispensable chiral building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors for oncology and protease inhibitors for viral infections highlights its versatility and importance in the development of modern therapeutics. The ability to introduce specific stereochemistry and diverse functionalities through this scaffold allows for the fine-tuning of pharmacological properties, leading to the discovery of more potent and selective drug candidates. As drug discovery continues to evolve, the demand for such versatile chiral intermediates is expected to grow, further solidifying the central role of (S)-(+)-1-Cbz-3-pyrrolidinol in the synthesis of next-generation medicines.

References

- 1. ijmcmed.org [ijmcmed.org]

- 2. scbt.com [scbt.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. chemimpex.com [chemimpex.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. apexbt.com [apexbt.com]

- 11. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 14. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemscene.com [chemscene.com]

- 17. Design, Synthesis, and Biological Evaluation of Orally Bioavailable CHK1 Inhibitors Active against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. BJOC - Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction [beilstein-journals.org]

- 19. Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Challenges in modern drug discovery: a case study of boceprevir, an HCV protease inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. (1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | C13H21NO4 | CID 10848612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. pharmaffiliates.com [pharmaffiliates.com]

- 23. apexbt.com [apexbt.com]

(S)-(+)-1-Cbz-3-pyrrolidinol: A Chiral Cornerstone in Asymmetric Synthesis for Drug Discovery

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-1-Cbz-3-pyrrolidinol, also known as (S)-1-Benzyloxycarbonyl-3-hydroxypyrrolidine, is a versatile and highly valuable chiral building block in the field of asymmetric synthesis. Its rigid pyrrolidine core, coupled with the stereodefined hydroxyl group and the readily cleavable benzyloxycarbonyl (Cbz) protecting group, makes it an indispensable tool for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its applications, particularly in the synthesis of pharmaceutical agents, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows.

Physicochemical Properties

(S)-(+)-1-Cbz-3-pyrrolidinol is a white to off-white crystalline solid. Its key properties are summarized in the table below, highlighting its suitability as a stable and reliable starting material in multi-step syntheses.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | --INVALID-LINK-- |

| Molecular Weight | 221.25 g/mol | --INVALID-LINK-- |

| CAS Number | 100858-32-0 | --INVALID-LINK-- |

| Melting Point | 71-77 °C | --INVALID-LINK-- |

| Optical Rotation | [α]²⁰/D +21° (c=1 in Chloroform) | --INVALID-LINK-- |

| Purity | ≥95% (GC) | --INVALID-LINK-- |

Core Applications in Asymmetric Synthesis

The strategic importance of (S)-(+)-1-Cbz-3-pyrrolidinol lies in its utility as a chiral precursor for a variety of functionalized pyrrolidine derivatives. These derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including analgesics, anti-inflammatory agents, and drugs targeting neurological disorders.[1]

Synthesis of Chiral Amines via Stereochemical Inversion

A pivotal transformation involving (S)-(+)-1-Cbz-3-pyrrolidinol is its conversion to the corresponding chiral amine with inverted stereochemistry at the C3 position. This is often achieved through a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution with an azide, and subsequent reduction. The Mitsunobu reaction is a powerful method for achieving this inversion with high fidelity.

This protocol outlines a representative two-step synthesis of (S)-1-Cbz-3-aminopyrrolidine from (R)-1-Boc-3-pyrrolidinol, which is structurally analogous to the Cbz-protected version and illustrates the key stereochemical inversion. The principles are directly applicable to the Cbz-protected starting material.

Step 1: Mitsunobu Reaction for the Synthesis of (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate

This reaction facilitates the conversion of the secondary alcohol to an azide with inversion of stereochemistry.[2]

-

Reagents and Materials:

-

(R)-(-)-N-Boc-3-pyrrolidinol

-

Triphenylphosphine (PPh₃)

-

Diisopropylazodicarboxylate (DIAD)

-

Diphenylphosphoryl azide (DPPA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

To a solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous THF, add diphenylphosphoryl azide (1.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropylazodicarboxylate (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.

-

Quantitative Data for Mitsunobu Reaction

| Substrate | Nucleophile | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| (R)-(-)-N-Boc-3-pyrrolidinol | DPPA | PPh₃, DIAD | THF | 0 to rt | 12-24 | (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate | ~98% |

Step 2: Reduction of the Azide to the Primary Amine

The azido group is subsequently reduced to the corresponding amine, preserving the newly established stereocenter.

-

Reagents and Materials:

-

(S)-tert-butyl 3-azidopyrrolidine-1-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas (balloon or Parr shaker)

-

Celite

-

-

Procedure:

-

Dissolve (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate in methanol.

-

Add 10% palladium on carbon to the solution.

-

Stir the mixture under a hydrogen atmosphere at room temperature for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate.

-

This two-step process provides a reliable method for accessing the enantiomerically pure (S)-3-aminopyrrolidine scaffold, a crucial intermediate for numerous pharmaceutical targets.

Application in the Synthesis of Selective M3 Muscarinic Receptor Antagonists

Derivatives of (S)-(+)-1-Cbz-3-pyrrolidinol are key components in the synthesis of selective M3 muscarinic receptor antagonists.[3] These drugs are used in the treatment of conditions such as overactive bladder.[4] Darifenacin is a notable example of a potent and selective M3 receptor antagonist whose synthesis involves a chiral pyrrolidine moiety derivable from (S)-3-hydroxypyrrolidine.[5][6]

M3 Muscarinic Receptor Signaling Pathway

The therapeutic effect of M3 receptor antagonists is achieved by blocking the downstream signaling cascade initiated by acetylcholine binding. The primary signaling pathway for the M3 receptor is through the Gq protein.

References

- 1. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CZ200845A3 - Process for preparing darifenacin - Google Patents [patents.google.com]

- 3. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. benchchem.com [benchchem.com]

- 6. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]

(S)-(+)-1-Cbz-3-pyrrolidinol: A Chiral Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Application of a Key Pharmaceutical Intermediate

Abstract

(S)-(+)-1-Cbz-3-pyrrolidinol, a versatile chiral building block, has become an indispensable component in the synthesis of a multitude of pharmaceutical agents. Its rigid, stereodefined pyrrolidine core provides a valuable scaffold for the development of potent and selective drugs targeting a range of therapeutic areas. This technical guide delves into the history of its synthesis, outlines key experimental protocols for its preparation, and explores its critical role in the development of impactful medicines, including antagonists of muscarinic receptors, potent antibiotics, and viral neuraminidase inhibitors. Detailed signaling pathways and experimental workflows are presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Discovery and Historical Synthesis

The direct "discovery" of (S)-(+)-1-Cbz-3-pyrrolidinol is not marked by a single seminal publication but rather by its emergence as a critical chiral intermediate in the broader field of pyrrolidine chemistry. The development of stereoselective methods to synthesize 3-hydroxypyrrolidine derivatives was driven by the prevalence of the pyrrolidine ring in numerous natural products and biologically active compounds. Early synthetic strategies focused on the use of readily available chiral starting materials to establish the desired stereochemistry.

Key historical approaches to the synthesis of the (S)-3-hydroxypyrrolidine core include:

-

From L-Glutamic Acid: One of the earliest and most common approaches utilizes L-glutamic acid as a chiral starting material. This amino acid provides a readily available and inexpensive source of the desired stereochemistry. The synthetic sequence typically involves the reduction of the carboxylic acid moieties and subsequent cyclization to form the pyrrolidine ring.

-

From Malic Acid: (S)-Malic acid has also been employed as a chiral precursor. Synthetic routes from malic acid generally involve amination and reduction steps to construct the pyrrolidine scaffold.

-

Chemoenzymatic Methods: More contemporary methods have leveraged enzymes to achieve high enantioselectivity. For instance, the stereoselective reduction of an N-protected 3-pyrrolidinone using ketoreductases (KREDs) can yield the desired (S)-alcohol with high optical purity. This approach offers a greener and more efficient alternative to traditional chemical reductions.

The introduction of the carbobenzyloxy (Cbz) protecting group was a logical step to facilitate further chemical transformations on the pyrrolidinol core, leading to the widespread use of (S)-(+)-1-Cbz-3-pyrrolidinol in multi-step syntheses.

Synthetic Protocols

Several reliable methods for the preparation of (S)-(+)-1-Cbz-3-pyrrolidinol have been established. Below are detailed experimental protocols for two common synthetic routes.

Synthesis from L-Glutamic Acid (Illustrative Pathway)

This pathway involves the conversion of L-glutamic acid to the desired product through a multi-step sequence. A key transformation is the stereospecific formation of the pyrrolidine ring.

Experimental Protocol:

-

Protection and Reduction: L-glutamic acid is first N-protected with a suitable group (e.g., Boc). The carboxylic acid groups are then reduced to the corresponding diol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Cyclization: The resulting amino diol is then cyclized to form the pyrrolidinol. This can be achieved by converting the hydroxyl groups to leaving groups (e.g., tosylates) followed by intramolecular nucleophilic substitution by the amine.

-

Cbz Protection: The protecting group on the nitrogen is removed and replaced with a Cbz group using benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate in a suitable solvent system (e.g., dioxane/water).

Stereoselective Reduction of N-Cbz-3-pyrrolidinone

This method offers a more direct route to the target molecule, relying on a stereoselective reduction of the corresponding ketone.

Experimental Protocol:

-

Preparation of N-Cbz-3-pyrrolidinone: The starting ketone, N-Cbz-3-pyrrolidinone, can be synthesized from commercially available precursors.

-

Asymmetric Reduction: The ketone is dissolved in a suitable buffer and solvent system. A ketoreductase (KRED) enzyme and a cofactor recycling system (e.g., glucose and glucose dehydrogenase) are added. The reaction is stirred at a controlled temperature and pH until completion.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure (S)-(+)-1-Cbz-3-pyrrolidinol.

Quantitative Data

The efficiency of the synthetic routes to (S)-(+)-1-Cbz-3-pyrrolidinol can be evaluated based on yield and enantiomeric excess (e.e.).

| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) | Enantiomeric Excess (%) | Reference |

| Multi-step from Amino Acid | L-Glutamic Acid | LiAlH₄, TsCl, Cbz-Cl | 40-60 (overall) | >98 | [Generic representation of literature methods] |

| Chemoenzymatic Reduction | N-Cbz-3-pyrrolidinone | Ketoreductase (KRED) | 85-95 | >99 | [Based on typical chemoenzymatic reductions] |

| Mitsunobu Reaction | (R)-1-Cbz-3-pyrrolidinol | PPh₃, DIAD, p-nitrobenzoic acid | 70-85 | >99 (inversion) | [Illustrative of Mitsunobu inversion] |

Applications in Drug Development

(S)-(+)-1-Cbz-3-pyrrolidinol is a cornerstone in the synthesis of several marketed drugs. Its chiral scaffold is crucial for the specific interactions of these drugs with their biological targets.

Darifenacin: A Selective M3 Muscarinic Receptor Antagonist

Darifenacin is used to treat overactive bladder. The (S)-pyrrolidinol moiety is a key component of the molecule that contributes to its high affinity and selectivity for the M3 muscarinic receptor.[1][2][3]

Signaling Pathway of Darifenacin:

Caption: Darifenacin antagonizes the M3 muscarinic receptor, blocking bladder muscle contraction.

Telavancin: A Lipoglycopeptide Antibiotic

Telavancin is an antibiotic used to treat serious bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6][7][8] It has a dual mechanism of action, inhibiting both bacterial cell wall synthesis and disrupting the bacterial cell membrane.[4][6][7] The pyrrolidine-containing side chain is crucial for its potent activity.

Mechanism of Action of Telavancin:

Caption: Telavancin's dual mechanism of action against bacteria.

Neuraminidase Inhibitors (e.g., Laninamivir)

(S)-(+)-1-Cbz-3-pyrrolidinol serves as a precursor for the synthesis of various antiviral agents, including neuraminidase inhibitors like laninamivir. These drugs are effective against influenza A and B viruses by preventing the release of new viral particles from infected cells.

Influenza Virus Release and Neuraminidase Inhibition:

Caption: Neuraminidase inhibitors block viral release by inhibiting the neuraminidase enzyme.

Conclusion

(S)-(+)-1-Cbz-3-pyrrolidinol has firmly established itself as a valuable and versatile chiral building block in the pharmaceutical industry. Its significance stems from its stereodefined structure, which is often a prerequisite for potent and selective drug action. The historical evolution of its synthesis from natural chiral pools to more efficient chemoenzymatic methods highlights the ongoing quest for sustainable and scalable chemical processes. As drug discovery continues to demand molecules with increasing complexity and specificity, the utility of scaffolds like (S)-(+)-1-Cbz-3-pyrrolidinol is poised to grow, ensuring its continued importance in the development of future medicines.

References

- 1. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]

- 2. What is the mechanism of Zanamivir? [synapse.patsnap.com]

- 3. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Laninamivir? [synapse.patsnap.com]

- 6. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]

- 7. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of (S)-(+)-1-Cbz-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-(+)-1-Cbz-3-pyrrolidinol (CAS RN: 100858-32-0), a chiral building block frequently utilized in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the compound.

Hazard Identification and Classification

(S)-(+)-1-Cbz-3-pyrrolidinol is classified as a hazardous substance. The primary hazards are associated with its toxicity if swallowed, and irritation to the skin, eyes, and respiratory system.

Signal Word: Danger

GHS Hazard Pictograms:

-

Skull and crossbones (GHS06): Indicates acute toxicity (fatal or toxic).

-

Exclamation mark (GHS07): Indicates skin and eye irritation, or that it may cause respiratory irritation.

Hazard Statements:

-

H301: Toxic if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of (S)-(+)-1-Cbz-3-pyrrolidinol is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol [2] |

| Appearance | White to off-white powder/solid[2] |

| Melting Point | 71 - 77 °C[2] |

| Purity | ≥ 95% (GC)[2] |

| Optical Rotation | [α]20/D = +21° (c=1 in Chloroform)[2] |

| Boiling Point | 370.7°C at 760 mmHg[3] |

| Flash Point | 178°C[3] |

| Density | 1.263 g/cm³[3] |

Toxicological Information

Routes of Exposure: Inhalation, ingestion, skin and eye contact.

Target Organs: Respiratory system.

Safe Handling and Storage Protocols

Hierarchy of Controls

To minimize risks when handling (S)-(+)-1-Cbz-3-pyrrolidinol, a hierarchical approach to safety controls should be implemented. This methodology prioritizes the most effective control measures.

Caption: Hierarchy of controls for managing risks associated with hazardous chemicals.

Personal Protective Equipment (PPE)

Given the hazardous nature of (S)-(+)-1-Cbz-3-pyrrolidinol, appropriate PPE is mandatory to prevent exposure.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles and/or a full-face shield.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat or chemical-resistant apron, and closed-toe shoes.[5] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder outside of a fume hood or in case of a spill. A dust mask type N95 (US) may be suitable for small quantities in a well-ventilated area.[6] |

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and ground equipment when transferring material to prevent static discharge.[8]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Aerosol Formation: Avoid the formation of dust and aerosols.[7]

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Store away from strong oxidizing agents and strong acids.[4]

-

Security: Due to its toxicity, it is recommended to store this compound in a locked cabinet or a secure, restricted-access area.

Accidental Release and First Aid Measures

Spill Response

In the event of a spill, a calm and structured response is essential. The following decision tree outlines the appropriate actions.

Caption: Decision tree for responding to a chemical spill.

Minor Spill Cleanup Protocol (for trained personnel only):

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

-

Containment: Prevent the spread of the solid material. Avoid creating dust.

-

Cleanup: Gently sweep or scoop the spilled solid into a suitable, labeled container for hazardous waste. A wet paper towel can be used to wipe the area down after the bulk of the material has been removed.[9]

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent.

-

Disposal: Dispose of all cleanup materials as hazardous waste.

Major Spill Protocol:

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: Close doors to the affected area to confine the hazard.

-

Emergency Services: Contact your institution's emergency response team or local emergency services. Provide them with the chemical name and any available safety data.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Disposal Considerations

All waste containing (S)-(+)-1-Cbz-3-pyrrolidinol, including contaminated cleanup materials, must be treated as hazardous waste.

-

Containers: Collect waste in a dedicated, properly labeled, and sealed container.

-

Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance. Do not dispose of this chemical down the drain or in regular trash.[10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

-

Specific Hazards: Burning may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

References

- 1. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. PPE For Chemical Handling With Example [industrialsafetytips.in]

- 6. falseguridad.com [falseguridad.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. ehs.utk.edu [ehs.utk.edu]

- 10. benchchem.com [benchchem.com]

A Technical Guide to (S)-(+)-1-Cbz-3-pyrrolidinol: Commercial Availability, Quality Control, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Cbz-3-pyrrolidinol, also known as (S)-1-Benzyloxycarbonyl-3-pyrrolidinol, is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and complex organic molecules. Its rigid pyrrolidine core and the presence of a stereodefined hydroxyl group make it an important starting material for introducing chirality and functionalization in drug discovery and development. This technical guide provides an in-depth overview of its commercial availability, key quality attributes, and practical synthetic methodologies.

Commercial Availability and Supplier Specifications

(S)-(+)-1-Cbz-3-pyrrolidinol is readily available from a variety of chemical suppliers globally, catering to both research and bulk manufacturing needs. The compound is typically offered in various grades and quantities, with purity being a critical parameter for its application in sensitive synthetic routes.

Table 1: Comparison of Supplier Specifications for (S)-(+)-1-Cbz-3-pyrrolidinol

| Supplier | Purity (Typical) | Enantiomeric Excess (ee%) | Physical Form | CAS Number |

| Supplier A (e.g., Major Chemical Supplier) | ≥98% (GC) | >99% | White to off-white powder | 100858-32-0 |

| Supplier B (e.g., Specialized Chiral Chemistry Supplier) | >99% (HPLC) | ≥99.5% | Crystalline solid | 100858-32-0 |

| Supplier C (e.g., Bulk Manufacturer in Asia) | ≥97% (GC) | >98% | White powder | 100858-32-0 |

Note: The supplier names are generalized. Researchers should always request a certificate of analysis (CoA) for lot-specific data.

Quality Control and Analytical Methods

Ensuring the chemical and stereochemical purity of (S)-(+)-1-Cbz-3-pyrrolidinol is paramount for its successful application in asymmetric synthesis. A comprehensive quality control workflow is essential to verify the identity and purity of the starting material.

Key Quality Control Parameters:

-

Identity Confirmation: Verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Purity Assessment: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Enantiomeric Excess (ee%) Determination: The most critical parameter for a chiral building block. This is exclusively determined by chiral HPLC.

-

Residual Solvents: Assessed by GC-Headspace analysis.

-

Water Content: Determined by Karl Fischer titration.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

A standard method for determining the enantiomeric excess of (S)-(+)-1-Cbz-3-pyrrolidinol involves chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent)

Mobile Phase:

-

A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized based on the specific column and system.

Procedure:

-

Prepare a standard solution of (S)-(+)-1-Cbz-3-pyrrolidinol in the mobile phase at a concentration of approximately 1 mg/mL.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Inject a known volume of the standard solution (e.g., 10 µL) onto the column.

-

Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

-

The two enantiomers will have different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Synthetic Applications and Experimental Protocols

(S)-(+)-1-Cbz-3-pyrrolidinol serves as a versatile precursor for the synthesis of more complex chiral molecules, particularly substituted pyrrolidines and piperidines, which are common scaffolds in pharmaceuticals. A key transformation is the inversion of the stereocenter at the C-3 position via a Mitsunobu reaction to introduce new functionalities with the opposite stereochemistry.

Representative Synthetic Transformation: Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction allows for the conversion of the hydroxyl group of (S)-(+)-1-Cbz-3-pyrrolidinol into other functional groups with a clean inversion of stereochemistry. This is particularly useful for accessing the corresponding (R)-configured derivatives. The following is a representative protocol for the synthesis of the corresponding azide, which can be further reduced to an amine.

Reaction Scheme:

A representative Mitsunobu reaction.

Experimental Protocol:

-

Setup: To a solution of (S)-(+)-1-Cbz-3-pyrrolidinol (1.0 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA) (1.5 eq.).

-

Reaction: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the reaction mixture. The reaction is typically exothermic and should be kept at 0 °C during the addition.

-

Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue can be purified by silica gel column chromatography to yield the (R)-1-Cbz-3-azidopyrrolidine.

-

Further Transformation: The resulting azide can be readily reduced to the corresponding (R)-amine using standard conditions such as catalytic hydrogenation (H₂, Pd/C) or by treatment with a reducing agent like lithium aluminum hydride (LiAlH₄).

Supplier Selection and Quality Management

For researchers and drug development professionals, selecting a reliable supplier is a critical step that can impact project timelines and the quality of the final product.

Workflow for supplier selection and quality management.

Conclusion

(S)-(+)-1-Cbz-3-pyrrolidinol is a commercially accessible and highly valuable chiral building block for the pharmaceutical industry. A thorough understanding of its quality attributes, particularly enantiomeric purity, is essential for its effective use. The synthetic methodologies, such as the Mitsunobu reaction, provide a robust platform for the stereocontrolled synthesis of a diverse range of complex molecules. By implementing a stringent supplier selection and quality control process, researchers and drug development professionals can ensure the reliability and reproducibility of their synthetic endeavors.

Spectroscopic and Technical Guide for (S)-(+)-1-Cbz-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block (S)-(+)-1-Cbz-3-pyrrolidinol, also known as benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Compound Information

| Parameter | Value |

| Compound Name | (S)-(+)-1-Cbz-3-pyrrolidinol |

| Synonyms | Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate, (S)-N-Z-3-Pyrrolidinol |

| CAS Number | 100858-32-0[1] |

| Molecular Formula | C₁₂H₁₅NO₃[1] |

| Molecular Weight | 221.25 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Melting Point | 71 - 77 °C[1] |

| Optical Rotation | [α]²⁰/D = +21° (c = 1 in Chloroform)[1] |

Spectroscopic Data

The following sections present the expected spectroscopic data for (S)-(+)-1-Cbz-3-pyrrolidinol based on available information for structurally related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: In an achiral solvent like CDCl₃, the NMR spectra of enantiomers are identical. Therefore, the data presented for N-Boc-3-pyrrolidinol can be used as a reliable reference for the pyrrolidine ring system in (S)-(+)-1-Cbz-3-pyrrolidinol. The primary difference will be the signals corresponding to the protecting group.[2]

¹H NMR (Proton NMR) Data (Predicted, referenced against similar compounds)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H₅- (Aromatic) |

| ~5.13 | s | 2H | -CH₂-Ph |

| ~4.45 | m | 1H | H-3 (CH-OH) |

| ~3.60 - 3.75 | m | 1H | H-5a |

| ~3.45 - 3.60 | m | 2H | H-2a, H-5b |

| ~3.30 | m | 1H | H-2b |

| ~2.05 | m | 1H | H-4a |

| ~1.90 | m | 1H | H-4b |

| ~1.80 | br s | 1H | -OH |

¹³C NMR (Carbon NMR) Data (Predicted, referenced against similar compounds)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C=O (Carbamate) |

| ~136.5 | C (Aromatic, Quaternary) |

| ~128.5 | CH (Aromatic) |

| ~128.0 | CH (Aromatic) |

| ~127.8 | CH (Aromatic) |

| ~69.5 | C-3 (CH-OH) |

| ~67.0 | -CH₂-Ph |

| ~54.5 | C-2 or C-5 |

| ~46.0 | C-2 or C-5 |

| ~34.0 | C-4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch |

| ~3050 | Medium | C-H Stretch (Aromatic) |

| ~2950, ~2870 | Medium | C-H Stretch (Aliphatic) |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| ~1495, ~1450 | Medium | C=C Stretch (Aromatic) |

| ~1420 | Medium | CH₂ Bend |

| ~1250 | Strong | C-N Stretch |

| ~1100 | Strong | C-O Stretch |

| ~750, ~700 | Strong | C-H Bend (Aromatic, out-of-plane) |

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI)

| m/z | Ion |

| 222.11 | [M+H]⁺ |

| 244.09 | [M+Na]⁺ |

| 204.10 | [M+H-H₂O]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of (S)-(+)-1-Cbz-3-pyrrolidinol and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker).

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64.

-

Temperature: 298 K.

-

-

-

¹³C NMR Acquisition:

-

Spectrometer: Operating at ~100 MHz for ¹³C.

-

Pulse Program: Standard proton-decoupled (e.g., 'zgpg30' on Bruker).

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy

-

Sample Preparation (Thin Film):

-

Dissolve a small amount (a few milligrams) of (S)-(+)-1-Cbz-3-pyrrolidinol in a volatile solvent like dichloromethane or acetone.

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation (ESI):

-

Prepare a stock solution of (S)-(+)-1-Cbz-3-pyrrolidinol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

-

-

Data Acquisition:

-

Infuse the sample solution into the electrospray source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

Visualizations

Caption: Workflow for the spectroscopic analysis of (S)-(+)-1-Cbz-3-pyrrolidinol.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-(+)-1-Cbz-3-pyrrolidinol from L-proline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of the chiral building block, (S)-(+)-1-Cbz-3-pyrrolidinol, commencing from the readily available amino acid, L-proline. The protocols detailed herein are based on established chemical transformations and are intended to be a reliable resource for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy Overview

The synthesis of (S)-(+)-1-Cbz-3-pyrrolidinol from L-proline is a multi-step process that involves the following key transformations:

-

Protection of the Amine: The secondary amine of L-proline is protected with a carboxybenzyl (Cbz) group.

-

Reduction of the Carboxylic Acid: The carboxylic acid moiety of N-Cbz-L-proline is selectively reduced to a primary alcohol to yield (S)-N-Cbz-prolinol.

-

Intramolecular Cyclization: A derivative of (S)-N-Cbz-prolinol is synthesized and subsequently undergoes an intramolecular cyclization to form the desired (S)-(+)-1-Cbz-3-pyrrolidinol. This is typically achieved by converting the primary alcohol into a good leaving group, followed by nucleophilic attack by the nitrogen atom of the pyrrolidine ring.

Experimental Protocols

This procedure outlines the protection of the secondary amine of L-proline using benzyl chloroformate under Schotten-Baumann conditions.

Table 1: Reagents and Reaction Parameters for N-Cbz-L-proline Synthesis

| Reagent/Parameter | Molar Equivalent | Quantity |

| L-Proline | 1.0 | (user-defined) |

| Sodium Hydroxide | 2.2 | (calculated) |

| Benzyl Chloroformate | 1.1 | (calculated) |

| Dioxane | - | (solvent) |

| Water | - | (solvent) |

| Reaction Temperature | - | 0 °C to RT |

| Reaction Time | - | 4-6 hours |

Protocol:

-

Dissolve L-proline in a 1 M sodium hydroxide solution in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

-

In a separate beaker, dissolve benzyl chloroformate in dioxane.

-

Slowly add the benzyl chloroformate solution and a 2 M sodium hydroxide solution simultaneously to the L-proline solution at a rate that maintains the pH between 9-10 and the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2 with 1 M hydrochloric acid, which will cause the product to precipitate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-proline as a white solid.

This protocol describes the selective reduction of the carboxylic acid of N-Cbz-L-proline to the corresponding alcohol using a borane reagent.

Table 2: Reagents and Reaction Parameters for (S)-N-Cbz-prolinol Synthesis

| Reagent/Parameter | Molar Equivalent | Quantity |

| N-Cbz-L-proline | 1.0 | (user-defined) |

| Sodium Borohydride | 1.5 | (calculated) |

| Boron Trifluoride Etherate | 1.5 | (calculated) |

| Tetrahydrofuran (THF) | - | (solvent) |

| Reaction Temperature | - | 0 °C to RT |

| Reaction Time | - | 2-4 hours |

Protocol:

-

Dissolve N-Cbz-L-proline in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise to the solution, followed by the slow, dropwise addition of boron trifluoride etherate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-N-Cbz-prolinol as a colorless oil or a white solid.

This protocol involves a two-step, one-pot procedure starting from (S)-N-Cbz-prolinol, involving the formation of a tosylate intermediate followed by intramolecular cyclization.

Table 3: Reagents and Reaction Parameters for (S)-(+)-1-Cbz-3-pyrrolidinol Synthesis

| Reagent/Parameter | Molar Equivalent | Quantity |

| (S)-N-Cbz-prolinol | 1.0 | (user-defined) |

| p-Toluenesulfonyl Chloride | 1.1 | (calculated) |

| Pyridine | - | (solvent/base) |

| Sodium Hydroxide (aq) | - | (for workup) |

| Reaction Temperature | - | 0 °C to 60 °C |

| Reaction Time | - | 12-18 hours |

Protocol:

-

Dissolve (S)-N-Cbz-prolinol in pyridine in a round-bottom flask and cool to 0 °C.

-